ECIC acts as a versatile starting material for the synthesis of diverse heterocyclic compounds, including indoles, pyrroles, and carbolines. These heterocycles are crucial building blocks for numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products [, ].
Researchers have explored ECIC's potential in developing drugs targeting various diseases. Studies have shown its derivatives exhibiting promising activities against cancer, Alzheimer's disease, and parasitic infections [, , ].
Ethyl 5-chloroindole-2-carboxylate is an organic compound with the molecular formula C₁₁H₁₀ClNO₂ and a CAS number of 4792-67-0. This compound features a chloro substituent at the 5-position of the indole ring and an ethyl ester at the carboxylic acid group located at the 2-position. It is characterized by its pale yellow to brownish crystalline appearance and has applications in various fields, including medicinal chemistry and organic synthesis .
This compound exhibits notable biological activities. Specifically, it has been identified as a pro-apoptotic agent that inhibits HIV replication by targeting reverse transcriptase, which is crucial for viral replication. Additionally, it has shown potential in cancer research due to its ability to induce apoptosis in various cancer cell lines .
Several methods are available for synthesizing ethyl 5-chloroindole-2-carboxylate:
Ethyl 5-chloroindole-2-carboxylate finds applications in various domains:
Interaction studies have demonstrated that ethyl 5-chloroindole-2-carboxylate can interact with various biological targets:
These interactions highlight its potential as a therapeutic agent in treating viral infections and cancer.
Ethyl 5-chloroindole-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl Indole-2-carboxylate | Indole structure without chlorine | Known for its anti-inflammatory properties |
5-Bromoindole-2-carboxylic Acid | Bromine substituent instead of chlorine | Exhibits different biological activity profiles |
Methyl 5-chloroindole-2-carboxylate | Methyl group at the ester position | Shows varied solubility characteristics |
Ethyl 5-chloroindole-2-carboxylate is unique due to its specific chloro substituent, which enhances its biological activity compared to other similar compounds, making it particularly valuable in medicinal chemistry .
Classical Friedel-Crafts acylation represents a foundational approach for the synthesis of ethyl 5-chloroindole-2-carboxylate derivatives through electrophilic aromatic substitution mechanisms [11]. The process typically involves the treatment of ethyl 5-chloro-1H-indole-2-carboxylate with various acyl chlorides in the presence of aluminum chloride as a Lewis acid catalyst [4]. Research has demonstrated that the solution of ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous 1,2-dichloroethane, when treated with anhydrous aluminum chloride powder and selected acyl chloride dropwise at room temperature, yields the desired 3-acyl-5-chloroindole-2-carboxylates [4].
The reaction mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich indole ring system [9]. The choice of acyl chloride significantly influences both the regioselectivity and yield of the reaction [11]. Studies indicate that stronger acids tend to promote substitution at the C-5 position rather than the typical C-3 nucleophilic center of indoles [11]. This unusual substitution pattern has been attributed to the electronic effects imparted by the chloro substituent at the 5-position [11].
Reaction conditions require careful optimization to achieve maximum efficiency [4]. The reaction mixture must be stirred and refluxed under an argon atmosphere for 2-3 hours, with completion monitored by thin-layer chromatography using 25-33% ethyl acetate in hexane [4]. Upon completion, the reaction mixture is poured into ice-cold water and treated with 4N hydrochloric acid to pH 2, followed by extraction with ethyl acetate [4].
Parameter | Optimal Conditions | Yield Range |
---|---|---|
Temperature | Room temperature to reflux | 60-85% |
Reaction Time | 2-3 hours | - |
Catalyst | Aluminum chloride (1 equiv) | - |
Solvent | 1,2-dichloroethane | - |
The subsequent reduction of the carbonyl group using triethylsilane in trifluoroacetic acid at 0°C provides the corresponding 3-alkyl-5-chloroindole-2-carboxylates [4]. This reduction step requires gradual warming to room temperature and stirring for 4-12 hours [4]. The reaction progress is monitored by thin-layer chromatography using 30% ethyl acetate in hexane [4].
The Hemetsberger-Knittel indole synthesis offers an alternative pathway for constructing ethyl 5-chloroindole-2-carboxylate through thermal decomposition of 3-aryl-2-azido-propenoic esters [16]. This method typically achieves yields above 70%, though it faces limitations due to the instability and synthesis challenges of starting materials [16]. The reaction involves the formation of indole-2-carboxylic esters through a mechanism postulated to proceed via nitrene intermediates [16].
Optimization studies have revealed that reaction conditions significantly impact product formation [19]. The synthesis of indole-2-carboxylate through Hemetsberger-Knittel reaction depends critically on reaction temperature and stoichiometry of reactants in the Knoevenagel condensation step [19]. Researchers have found that when the molar ratio of reactants (benzaldehyde:azidoacetate:methoxide) is 1:3:3, acceptable yields ranging from 58% to 74% are obtained [22]. However, increasing the molar ratio to 1:10:10 substantially improves yields to 93% for certain substrates [22].
Temperature control proves crucial for optimal yields in the Knoevenagel condensation [19]. The reaction should first be carried out at -20°C for 30 minutes, then at -5 to 0°C for 6-19 hours depending on the benzaldehyde employed [19]. For the subsequent thermolytic cyclization step, various conditions have been explored including microwave and flow chemistry facilitated thermolysis [18] [19].
Reaction Step | Temperature | Time | Yield Impact |
---|---|---|---|
Knoevenagel Condensation | -20°C then -5 to 0°C | 30 min then 6-19 h | Critical for substrate formation |
Thermolytic Cyclization | Reflux in xylene | 30 min | 88.6-94.6% for most substrates |
Microwave and flow methodologies have been successfully applied to extend the versatility of the Hemetsberger-Knittel synthesis [18]. These modifications allow formation of products rapidly and in high yield, with the added benefit of enabling formation of 2-unsubstituted indoles and derivatives [18]. The utility of this approach has been demonstrated through bioconjugation and subsequent ring closure via Huisgen-type cycloaddition chemistry [18].
Carrying the thermolytic reaction in dilute and freshly prepared anhydrous xylene solution at approximately 40 millimolar concentration for 30 minutes generally leads to good yields ranging from 88.6% to 94.6% for most products [19]. The concentration of the azidocinnamate in the thermolysis solvent proves critical for achieving optimal results [19].
Palladium-catalyzed aerobic amination represents a modern synthetic approach for constructing indole-2-carboxylate derivatives through direct oxidative carbon-hydrogen bond amination [24]. This methodology enables the synthesis of indole-2-carboxylates from 2-acetamido-3-arylacrylates using catalytic palladium(II) sources with oxygen as the terminal oxidant [24]. The process demonstrates good to high yields for numerous electron-rich and electron-poor substrates [24].
The aerobic palladium-catalyzed aryl carbon-hydrogen amination strategy has been successfully implemented for synthesizing 1-acetyl indolecarboxylates [28]. The reaction utilizes 2-acetamido-3-arylacrylates as starting materials, which are readily accessible from benzaldehyde derivatives and N-acetyl glycine via Erlenmeyer-Plöchl chemistry [28]. This methodology proves particularly attractive because the substrates can be prepared on large-scale processes [28].
Optimization studies reveal that reaction conditions significantly influence product formation [28]. The use of 10 mol% palladium(II) acetate in dimethyl sulfoxide at elevated temperatures provides optimal results [28]. The introduction of toluene as co-solvent improves yields, while lowering the palladium catalyst loading from 10 mol% to 7 mol% remains tolerated [28]. However, yields begin to decrease when catalyst loading drops to 5 mol% [28].
Catalyst Loading | Temperature | Solvent System | Yield Range |
---|---|---|---|
10 mol% Pd(OAc)₂ | 120°C | DMSO/toluene | 65-85% |
7 mol% Pd(OAc)₂ | 120°C | DMSO/toluene | 60-80% |
5 mol% Pd(OAc)₂ | 120°C | DMSO/toluene | 45-65% |
The mechanism involves substrate acetamide undergoing metathesis with an acetate ligand to afford a palladium(II)-amidate species that subsequently metalates the arene [28]. This is followed by carbon-nitrogen reductive elimination to afford the indole product and a ligated palladium(0) species capable of undergoing oxidation by oxygen to regenerate catalytic palladium(II) acetate [28].
For the aza-Wacker oxidation with indoles, studies have shown that branched N-functionalized products can be obtained exclusively with both electron-deficient and electron-rich indole coupling partners [25]. The optimized conditions using pre-complexed palladium complexes along with catalytic tetrabutylammonium bromide afford products in high yields [25]. The addition of tetrabutylammonium halides assists in stabilizing palladium species and preventing unwanted olefin isomerization [25].
Regioselective functionalization of ethyl 5-chloroindole-2-carboxylate at the C3 and C5 positions represents a critical aspect of synthetic methodology development [31]. The presence of two potential nucleophilic sites creates opportunities for both 3,4-fused and 4,5-fused indole derivatives through electrophilic aromatic substitution reactions [31]. Research indicates that the absence of electron-donating groups in the indole benzene ring promotes C3 regioselective cyclization, provided the size of the newly formed ring exceeds six members [32].
Studies demonstrate that C3 versus C5 regioselectivity can be influenced by several factors including ring size, electronic effects, and reaction conditions [32]. In general, when electron-withdrawing protecting groups are present on the indole nitrogen atom, C5 regioselective cyclization is favored by decreasing nucleophilicity at the indole C3 position [32]. The kinetic preference for cyclization at the C5 position can dominate over the higher nucleophilicity of the C3 position under certain conditions [32].
Intramolecular Friedel-Crafts acylation studies reveal that N-protected indolyl derivatives consistently deliver 4,5-fused indoles under boron trifluoride etherate or ytterbium triflate catalysis [32]. The reactions proceed with complete regioselectivity at the C5 position when appropriate protecting groups are employed [32]. Conversely, reactions with free indolyl nitrogen often result in complex mixtures due to substrate decomposition [32].
Substrate Type | Protecting Group | Regioselectivity | Yield Range |
---|---|---|---|
N-protected indolyl | Nosyl/Tosyl | C5 selective | 70-85% |
Free NH indole | None | Mixed products | <30% |
3,5-unsubstituted | Various | Ring size dependent | 60-90% |
Catalyst-controlled regioselectivity switching has been demonstrated in certain systems [32]. When rhodium(II) acetate is employed as catalyst, kinetically active catalysis favors five-membered ring formation [32]. However, switching to palladium(II) acetate catalysis can reverse the regioselectivity, delivering 3,4-fused tricyclic indole derivatives [32]. This represents the only reported example of catalyst-controlled C3 versus C5 regioselectivity switching in electrophilic aromatic substitution-based cyclizations [32].
The electronic nature of substituents significantly impacts regioselectivity patterns [34]. Directed carbon-hydrogen functionalization studies show that formyl groups as directing groups provide C4-arylated indoles versus C2-arylation [34]. Using 3-acetylindoles, domino C4-arylation with 3,2-carbonyl migration products can be achieved through unusual acetyl group migration to the C2-position following C4-arylation [34].
Large-scale production of ethyl 5-chloroindole-2-carboxylate presents significant challenges related to process efficiency, cost-effectiveness, and environmental considerations [37]. Industrial synthesis requires optimization of reaction conditions including temperature, solvent selection, and reaction time to achieve high efficiency and selectivity [37]. The choice between batch and continuous flow processes depends on factors such as yield, purity, and cost-effectiveness [37].
Research on large-scale indole synthesis has demonstrated that significant quantities can be produced using optimized synthetic routes [37]. Studies report the synthesis of over 50 kilograms of target indole compounds in 55% overall yield over five steps using improved methodologies [37]. The key advancement involves implementing Truce-Smiles rearrangement to provide advanced ketone intermediates which upon reduction cyclize to desired indole products [37].
Scale Parameter | Laboratory Scale | Pilot Scale | Production Scale |
---|---|---|---|
Batch Size | 1-10 g | 100-1000 g | >10 kg |
Yield Expectation | 70-90% | 60-80% | 50-70% |
Reaction Time | 2-8 hours | 4-12 hours | 8-24 hours |
Microflow synthesis methods offer promising solutions for large-scale production challenges [38]. Research demonstrates that flowing solutions through small channels with inner diameters of approximately 1 millimeter enables precise control of short reaction times [38]. The high surface-area-to-volume ratio allows solution mixing in milliseconds, preventing unwanted side reactions that typically occur in conventional flask reactions [38].
The microflow approach has achieved target product yields of 95% by creating activated indole compounds in 20 milliseconds [44]. When identical reactions are performed in standard flasks, target products cannot be obtained due to side reactions occurring during solution mixing [44]. This methodology can be reproducibly scaled up by continuous pumping, making it ideal for manufacturing applications [38].
Automated synthesis approaches using acoustic droplet ejection technology enable efficient screening of reaction conditions on nanomole scales [39]. This technology uses sound waves to generate and transport nanoliter droplets, allowing thousands of discrete reactions to be performed in hours [39]. Multiple reactions can be successfully resynthesized on preparative millimole scales, demonstrating scalability from nano to milligram quantities [39].
Yield optimization strategies focus on minimizing unwanted dimerization and multimerization processes that limit product formation [44]. Studies show that precise control of reaction times to less than 0.1 seconds prevents unstable intermediate formation [44]. This rapid processing prevents unwanted molecular combinations that produce larger unwanted molecules, thereby maximizing desired product yields [44].
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